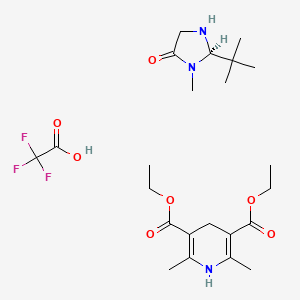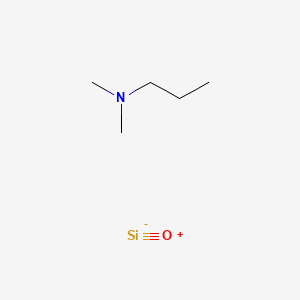
L-Glutamic acid gamma-(7-amido-4-methylcoumarin)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic acid gamma-(7-amido-4-methylcoumarin) is a fluorescent amino acid derivative. It is primarily used as a substrate in enzymatic assays, particularly for the detection and characterization of gamma-glutamyltransferase and aminopeptidase A . The compound has a molecular formula of C15H16N2O5 and a molecular weight of 304.30 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid gamma-(7-amido-4-methylcoumarin) typically involves the coupling of L-glutamic acid with 7-amido-4-methylcoumarin. This process can be achieved through peptide coupling reactions using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
While specific industrial production methods for L-Glutamic acid gamma-(7-amido-4-methylcoumarin) are not widely documented, the general approach would involve scaling up the synthetic route mentioned above. This would include optimizing reaction conditions, purification processes, and ensuring quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamic acid gamma-(7-amido-4-methylcoumarin) primarily undergoes enzymatic cleavage reactions. It serves as a substrate for enzymes like gamma-glutamyltransferase and aminopeptidase A . Upon enzymatic cleavage, the compound releases a fluorescent product, which can be detected and measured.
Common Reagents and Conditions
Gamma-glutamyltransferase Assay: The compound is incubated with gamma-glutamyltransferase in a suitable buffer (e.g., Tris-HCl) at an optimal pH and temperature.
Aminopeptidase A Assay: The compound is incubated with aminopeptidase A in a suitable buffer under optimal conditions.
Major Products Formed
The major product formed from the enzymatic cleavage of L-Glutamic acid gamma-(7-amido-4-methylcoumarin) is a blue fluorescent solution .
Wissenschaftliche Forschungsanwendungen
L-Glutamic acid gamma-(7-amido-4-methylcoumarin) has several scientific research applications:
Wirkmechanismus
The mechanism of action of L-Glutamic acid gamma-(7-amido-4-methylcoumarin) involves its enzymatic cleavage by specific enzymes. For example, gamma-glutamyltransferase catalyzes the transfer of the gamma-glutamyl moiety to an acceptor molecule, resulting in the release of the fluorescent 7-amido-4-methylcoumarin . This fluorescence can be measured to determine enzyme activity.
Vergleich Mit ähnlichen Verbindungen
L-Glutamic acid gamma-(7-amido-4-methylcoumarin) can be compared with other similar compounds used as fluorogenic substrates:
L-Aspartic acid beta-(7-amido-4-methylcoumarin): Similar in structure but used for different enzymatic assays.
L-Arginine-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for arginase assays.
L-Glutamic acid gamma-(p-nitroanilide) hydrochloride: Another substrate for gamma-glutamyltransferase but with different detection properties.
L-Glutamic acid gamma-(7-amido-4-methylcoumarin) is unique due to its specific use in gamma-glutamyltransferase and aminopeptidase A assays, providing a reliable and measurable fluorescent signal .
Eigenschaften
Molekularformel |
C15H16N2O5 |
|---|---|
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-13(18)5-4-11(16)15(20)21/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,18)(H,20,21) |
InChI-Schlüssel |
JPOAPPISZAGCAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


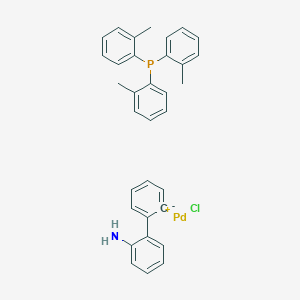





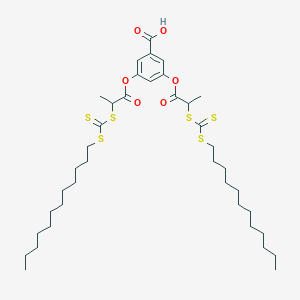
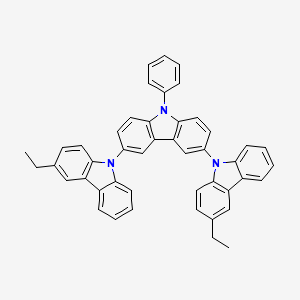

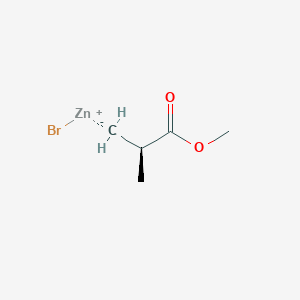
![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
